(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a synthetic compound with the molecular formula . It is classified as a purine derivative, which plays a significant role in biochemistry, particularly in the structure and function of nucleic acids like DNA and RNA. This compound is notable for its potential biological activities and applications in medicinal chemistry, especially in drug development and biochemical research.
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid falls under the category of heterocyclic compounds, specifically purines. These compounds are characterized by their fused aromatic rings that contain nitrogen atoms, which contribute to their unique chemical reactivity and biological significance.
The synthesis of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid typically involves the reaction between 2-chloro-6-(1-pyrrolidinyl)-9H-purine and bromoacetic acid. This reaction is conducted under basic conditions using solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is subsequently purified through recrystallization or chromatography techniques to enhance purity and yield .
The molecular structure of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid features a purine base with a chloro substituent at the second position and a pyrrolidine ring at the sixth position. The acetic acid moiety is attached to the nitrogen at the ninth position of the purine structure.
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid can participate in various chemical reactions:
The reactivity of this compound allows for versatile modifications, making it useful in synthetic organic chemistry for developing new derivatives with enhanced properties.
The mechanism of action for (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid involves its interaction with specific biological targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, potentially influencing various cellular processes.
Relevant data indicate that this compound exhibits characteristics typical of purine derivatives, including potential reactivity due to its functional groups .
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid has several applications in scientific research:
This compound's unique structural features make it an important subject of study in both academic and industrial settings, particularly within medicinal chemistry and biochemistry contexts.
The construction of the pyrrolidine-purine core in (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid relies on aromatic nucleophilic substitution (SNAr) reactions at the C6 position of purine precursors. This approach capitalizes on the electron-deficient nature of chloropurine intermediates, where the C6 chlorine exhibits significant susceptibility to displacement by nitrogen nucleophiles. Pyrrolidine (secondary amine) serves as the preferred nucleophile due to its moderate basicity and conformational flexibility, which facilitate efficient ring closure and minimize side reactions [3].
Reaction optimization studies demonstrate that polar aprotic solvents like DMF or acetonitrile enhance reaction kinetics by promoting nucleophile activation while maintaining the electrophilicity of the purine system. Temperature control is critical, with optimal yields observed at 60-80°C – sufficient to drive the reaction to completion while preventing N-alkylation or over-substitution byproducts. The reaction typically achieves >85% conversion within 6-8 hours when employing a slight excess (1.2 equivalents) of pyrrolidine relative to the 6-chloropurine precursor [3] [9].
Table 1: Solvent and Base Optimization for Pyrrolidine Substitution
Solvent System | Base | Temperature (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
Anhydrous DMF | K₂CO₃ | 80 | 6 | 92 |
Acetonitrile | Et₃N | 70 | 8 | 87 |
Toluene | DBU | 90 | 12 | 78 |
DMSO | K₂CO₃ | 100 | 5 | 83 |
Regioselective chlorination at the C2 position establishes the essential electrophilic handle for subsequent functionalization. This transformation employs POCl₃-based chlorination under controlled conditions to target the 2-position while preserving the integrity of the pyrrolidine substituent at C6. The reaction mechanism involves Vilsmeier-Haack complex formation (generated from POCl₃ and catalytic DMF), which activates the purine system for nucleophilic attack by chloride at C2 [6].
Critical to success is the protection of exocyclic amines and the N9 position prior to chlorination. Unprotected derivatives undergo uncontrolled poly-chlorination or hydrolysis. Temperature moderation (0°C to room temperature) prevents decomposition of the acid-labile pyrrolidine moiety. Modern alternatives include Appel-type chlorination using PPh₃/CCl₄, which offers milder conditions but requires extended reaction times (24-36 hours) [3] [6]. Post-chlorination purification through silica gel chromatography (ethyl acetate/hexane gradient) effectively separates the 2,6-dichloro intermediate from regioisomeric contaminants.
Table 2: Chlorination Reagents and Regioselectivity Outcomes
Chlorinating Agent | Catalyst/Additive | Regioselectivity (C2:C8) | Byproduct Formation |
---|---|---|---|
POCl₃ | N,N-Diethylaniline | 19:1 | <5% |
PCl₅ | DMF | 12:1 | 8-12% |
SO₂Cl₂ | – | 8:1 | 15-20% |
Oxalyl chloride | DMF | 25:1 | <3% |
Introduction of the acetic acid functionality occurs through N9-alkylation of the purine scaffold, exploiting the differential nucleophilicity of N9 versus N7 positions. N-Alkylation predominates at N9 due to steric accessibility and electronic factors, with the reaction proceeding via an SN₂ mechanism. The standard approach utilizes ethyl bromoacetate as the alkylating agent under basic conditions (K₂CO₃ or Cs₂CO₃), followed by ester hydrolysis to liberate the carboxylic acid [3] [6].
Alternative pathways include direct alkylation with tert-butyl bromoacetate followed by acidic deprotection (TFA/DCM), which avoids saponification conditions that might degrade the purine core. Microwave-assisted alkylation (80°C, 30 minutes) enhances reaction efficiency, achieving >95% conversion compared to 70-75% under conventional heating. Post-alkylation, acidic workup (1N HCl) removes residual base and any O-alkylated impurities. The acetic acid moiety significantly enhances water solubility and provides a versatile handle for bioconjugation or salt formation in downstream applications [4] [6].
Table 3: Alkylation Agents and Deprotection Efficiency
Alkylating Agent | Base | Deprotection Method | Overall Yield | Purity (HPLC) |
---|---|---|---|---|
Ethyl bromoacetate | Cs₂CO₃ | NaOH/MeOH | 78% | 98.2% |
tert-Butyl bromoacetate | K₂CO₃ | TFA/DCM | 85% | 99.1% |
Di-tert-butyl malonate | DBU | TFA then decarboxylation | 65% | 95.7% |
Methyl chloroacetate | NaH | LiOH/THF | 70% | 97.5% |
Optimization of solvent systems profoundly impacts reaction kinetics and yield. Dimethylacetamide (DMA) demonstrates superior performance over DMF for nucleophilic substitutions due to its higher boiling point (165°C) and stabilizing effect on transition states. Catalytic additives play crucial roles: phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance anion mobility in biphasic systems, while DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitates efficient SNAr by acting as both base and nucleophilic catalyst [4] [9].
For the chlorination step, anhydrous conditions are non-negotiable, as moisture leads to hydrolysis byproducts. Solvent-free approaches under microwave irradiation reduce reaction times by 60-70% while improving atom economy. Recent advances employ ultrasonic irradiation (40 kHz) in Cu(I)-catalyzed steps, which accelerates cycloadditions by enhancing mass transfer and catalyst activation. This technique achieves near-quantitative yields (98%) in half the time of conventional heating [9].
Table 4: Solvent/Catalyst Systems for Key Transformations
Reaction Step | Optimal Solvent | Catalyst/Additive | Reaction Time Reduction | Yield Increase |
---|---|---|---|---|
Pyrrolidine substitution | DMA | TBAB (5 mol%) | 40% | +12% |
N9-Alkylation | Acetone | KI (10 mol%) | 35% | +15% |
Ester hydrolysis | THF/H₂O (4:1) | None | – | – |
Chlorination | Toluene | DMF (catalytic) | 60% | +18% |
Final purification presents significant challenges due to the compound’s amphoteric character (acidic carboxylic acid and basic pyrrolidine nitrogen) and moderate hydrophilicity. Differential solubility recrystallization remains the gold standard, leveraging the compound’s temperature-dependent solubility profile. Optimal solvent pairs include ethanol/water (4:1) and DMSO/diethyl ether, with the latter achieving crystal recovery >85% and purity >99% by HPLC analysis [4].
Critical recrystallization parameters include:
For analytical-grade material, reverse-phase preparative HPLC (C18 column, 10-90% acetonitrile/0.1% formic acid gradient) resolves positional isomers and hydrolytic degradation products. Ion-exchange chromatography effectively removes inorganic salts but may cause protonation of the pyrrolidine nitrogen, complicating recovery. Hybrid approaches involving initial silica gel purification (CH₂Cl₂/MeOH/AcOH 90:9:1) followed by recrystallization deliver material meeting pharmacopeial standards for purity [4] [6] [10].
Table 5: Purification Method Comparison
Method | Solvent System | Purity Achieved | Recovery Yield | Key Limitations |
---|---|---|---|---|
Recrystallization | Ethanol/water (7:3) | 99.5% | 82% | Polymorphism risk |
RP-HPLC | ACN/H₂O + 0.1% TFA | 99.9% | 75% | High solvent consumption |
Silica chromatography | DCM/MeOH (95:5 to 80:20) | 98.7% | 90% | Acidic tailing |
Antisolvent crystallization | DMSO + ethyl acetate | 99.2% | 88% | Residual solvent removal |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8